Sodium 2,2,3,4,4,4-hexafluorobutyrate
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Overview
Description
Sodium 2,2,3,4,4,4-hexafluorobutyrate is a unique compound that has emerged as a significant topic of interest. It has the linear formula C4HF6NaO2 . The CAS number is 1379358-31-2 .
Molecular Structure Analysis
The molecular formula of this compound is C4HF6NaO2 . Its molecular weight is 218.03 g/mol.Scientific Research Applications
1. Sodium in Energy Storage
Sodium-based batteries, particularly sodium-ion batteries, have gained significant attention due to their potential in energy storage applications. Sodium 2,2,3,4,4,4-hexafluorobutyrate, as a sodium salt, can be a component in such batteries. Research has shown that sodium-ion batteries can be a cost-effective and efficient solution for large-scale energy storage, essential for renewable energy integration (Delmas, 2018).
2. Sodium in Electrochemistry
The role of sodium in electrochemistry is critical, especially in the development of high-capacity electrode materials for sodium-ion batteries. Sodium compounds, like this compound, could be utilized in the electrode design to enhance performance. Studies have demonstrated that sodium manganese hexacyanomanganate, for instance, offers a high discharge capacity and excellent capacity retention, indicating the potential for sodium compounds in high-performance batteries (Lee et al., 2014).
3. Sodium in Polymer Electrolytes
In the field of polymer electrolytes, sodium plays a vital role, particularly in the context of rechargeable batteries. Sodium salts, including this compound, are essential in developing electrolytes for applications like electric vehicles and consumer electronics. The transport properties of these electrolytes, such as conductivity and ion transference numbers, are crucial for their performance in battery applications (Ma et al., 1995).
4. Sodium in Supercritical Fluids
Sodium compounds, including this compound, are also studied in the context of supercritical fluids. These studies explore the phase behaviors of fluorinated surfactants in supercritical CO2 and other fluids, which have implications in fields like materials science and chemistry. The research provides insights into the interaction of sodium salts with different solvents and their potential applications in various industrial processes (Liu et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
sodium;2,2,3,4,4,4-hexafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2.Na/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGYDRRWAJRIH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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